molecular formula C8H10F9O3P B14431134 Diethyl (nonafluorobutyl)phosphonate CAS No. 81509-47-9

Diethyl (nonafluorobutyl)phosphonate

Cat. No.: B14431134
CAS No.: 81509-47-9
M. Wt: 356.12 g/mol
InChI Key: SXRQVPQSAODONG-UHFFFAOYSA-N
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Description

Diethyl (nonafluorobutyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group bonded to a nonafluorobutyl chain. This compound is of interest due to its unique chemical properties, which include high thermal stability and resistance to hydrolysis. These properties make it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (nonafluorobutyl)phosphonate typically involves the reaction of diethyl phosphite with a nonafluorobutyl halide under basic conditions. A common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with nonafluorobutyl bromide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphonate ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

Diethyl (nonafluorobutyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bases: Triethylamine, sodium hydride

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) conditions

Major Products Formed

Scientific Research Applications

Diethyl (nonafluorobutyl)phosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl (nonafluorobutyl)phosphonate involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by mimicking phosphate esters, thereby interfering with enzymatic processes. The nonafluorobutyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl phosphonate
  • Dimethyl phosphonate
  • Diethyl (perfluorobutyl)phosphonate

Uniqueness

Diethyl (nonafluorobutyl)phosphonate is unique due to the presence of the nonafluorobutyl group, which imparts exceptional thermal stability and resistance to hydrolysis. This makes it more suitable for applications requiring high durability and chemical resistance compared to its non-fluorinated counterparts .

Properties

CAS No.

81509-47-9

Molecular Formula

C8H10F9O3P

Molecular Weight

356.12 g/mol

IUPAC Name

1-diethoxyphosphoryl-1,1,2,2,3,3,4,4,4-nonafluorobutane

InChI

InChI=1S/C8H10F9O3P/c1-3-19-21(18,20-4-2)8(16,17)6(11,12)5(9,10)7(13,14)15/h3-4H2,1-2H3

InChI Key

SXRQVPQSAODONG-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)OCC

Origin of Product

United States

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